Cas no 22948-94-3 (1-Acetyl-1H-indole-3-carbaldehyde)

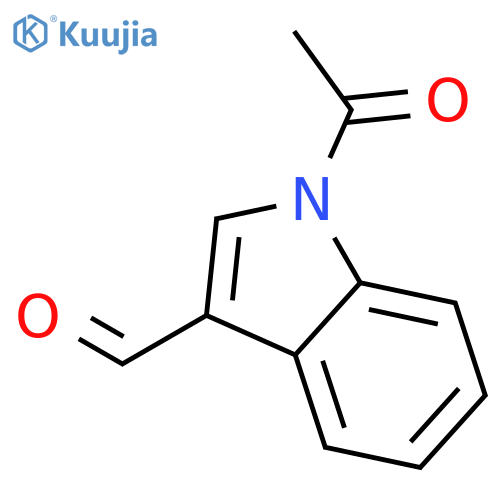

22948-94-3 structure

商品名:1-Acetyl-1H-indole-3-carbaldehyde

1-Acetyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Acetyl-1H-indole-3-carbaldehyde

- 1-ACETYL-3-INDOLECARBOXALDEHYDE

- 1-Acetylindole-3-carboxaldehyde

- 1-acetylindole-3-carbaldehyde

- N-Acetyl-3-indolecarboxaldehyde

- N-Acetylindole-3-Carboxaldehyde

- 1-acetyl-1H-3-indolecarbaldehyde

- 1-acetyl-1H-indole-3-carboxaldehyde

- 1-acetyl-3-formylindole

- N-acetyl-1H-indole-3-carbaldehyde

- N-Acetylindol-3-carboxaldehyde

- NSC 61289

- NCGC00186378-01

- EINECS 245-347-0

- InChI=1/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H

- 1-Acetyl-3-indolecarboxaldehyde, 98%

- NSC61289

- A15391

- SCHEMBL870631

- FT-0607280

- OpticalBrightenerVBL

- LCJLFGSKHBDOAY-UHFFFAOYSA-N

- NS00027307

- NSC-61289

- CS-0142077

- 22948-94-3

- PS-5825

- INDOLE-3-CARBOXALDEHYDE, 1-ACETYL-

- MFCD00039691

- SY061794

- DTXSID60177489

- 1H-Indole-3-carboxaldehyde, 1-acetyl-

- AKOS001588414

- BCP26459

- N-acetylindole-3-aldehyde

- 56ESZ895CE

- A-1400

- CHEBI:133207

- UNII-56ESZ895CE

- CHEMBL1650260

- STK386919

- ALBB-026362

- A10011

- DB-046032

-

- MDL: MFCD00039691

- インチ: InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3

- InChIKey: LCJLFGSKHBDOAY-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1C=C(C=O)C2=CC=CC=C21

計算された属性

- せいみつぶんしりょう: 187.06300

- どういたいしつりょう: 187.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 39.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.19

- ゆうかいてん: 165 °C (lit.)

- ふってん: 336 °C at 760 mmHg

- フラッシュポイント: 157 °C

- 屈折率: 1.598

- PSA: 39.07000

- LogP: 2.11390

- かんど: Air Sensitive

1-Acetyl-1H-indole-3-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

1-Acetyl-1H-indole-3-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Acetyl-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-25g |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 98% | 25g |

¥656 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-10g |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 98% | 10g |

¥286 | 2023-04-14 | |

| abcr | AB131169-1 g |

1-Acetylindole-3-carboxaldehyde, 98%; . |

22948-94-3 | 98% | 1g |

€50.40 | 2023-06-24 | |

| abcr | AB131169-5 g |

1-Acetylindole-3-carboxaldehyde, 98%; . |

22948-94-3 | 98% | 5g |

€78.10 | 2023-06-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-1g |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 98% | 1g |

¥62 | 2023-04-14 | |

| eNovation Chemicals LLC | D953285-100g |

1H-Indole-3-carboxaldehyde, 1-acetyl- |

22948-94-3 | 98% | 100g |

$195 | 2024-06-07 | |

| TRC | B400183-500mg |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 500mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B400183-2.5g |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 2.5g |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39260-20mg |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 98% | 20mg |

¥188.0 | 2023-09-09 | |

| TRC | B400183-250mg |

1-Acetyl-1H-indole-3-carbaldehyde |

22948-94-3 | 250mg |

$ 50.00 | 2022-06-07 |

22948-94-3 (1-Acetyl-1H-indole-3-carbaldehyde) 関連製品

- 17537-64-3(1,3-Diacetylindole)

- 58494-59-0(1-Ethyl-1H-indole-3-carbaldehyde)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22948-94-3)1-Acetyl-1H-indole-3-carbaldehyde

清らかである:99%

はかる:100g

価格 ($):226.0